molecular formula C8H6F3IO B2691240 3-Iodo-4-(trifluoromethyl)benzyl alcohol CAS No. 372120-52-0

3-Iodo-4-(trifluoromethyl)benzyl alcohol

Cat. No. B2691240
CAS RN: 372120-52-0
M. Wt: 302.035
InChI Key: BWKLQWPKQYHQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” is a chemical compound that belongs to the aromatic alcohol group. It is used as a pharmaceutical intermediate and undergoes cross-coupling reaction with zinc reagent .


Molecular Structure Analysis

The molecular formula of “3-Iodo-4-(trifluoromethyl)benzyl alcohol” is C8H6F3IO . The InChI code is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 .


Chemical Reactions Analysis

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” undergoes cross-coupling reaction with zinc reagent to yield 3 R - tert -butoxycarbonylamino-4- (3-hydroxymethylphenyl)butanoic acid benzyl ester .


Physical And Chemical Properties Analysis

The physical form of “3-Iodo-4-(trifluoromethyl)benzyl alcohol” is solid-crystals . The molecular weight is 302.03 .

Scientific Research Applications

Synthesis of Highly Electron-Poor Fluorine-Containing Alkenes

3-Iodo-4-(trifluoromethyl)benzyl alcohol is used in the synthesis of highly electron-poor fluorine-containing alkenes . These compounds are of interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry.

Kinetic Studies of Phosphonoformate Prodrugs

This compound is employed as a reagent in kinetic studies of phosphonoformate prodrugs . These studies are important for understanding the behavior of these prodrugs in biological systems, which can inform the design of more effective drug molecules.

Studies of Aquachromium (IV)

3-Iodo-4-(trifluoromethyl)benzyl alcohol is also used in studies of aquachromium (IV) . These studies can provide insights into the behavior of chromium complexes, which have applications in various areas of chemistry.

Synthesis of Benzimidazoles

In organic chemistry, this compound has been used in the synthesis of 1,2-disubstituted benzimidazoles . Benzimidazoles are important heteroaromatic compounds with various biological activities and pharmacological applications.

Pharmaceutical Intermediate

3-Iodo-4-(trifluoromethyl)benzyl alcohol is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

NMR Spectrum Prediction

This compound is used to predict the NMR spectrum . NMR (Nuclear Magnetic Resonance) is a key technique in chemistry for determining the structure of organic compounds.

Safety and Hazards

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as benzyl alcohols , which are known to interact with various enzymes and receptors in the body.

Mode of Action

As a benzyl alcohol derivative, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Biochemical Pathways

Benzyl alcohols, in general, can participate in various biochemical pathways due to their reactivity at the benzylic position .

properties

IUPAC Name

[3-iodo-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKLQWPKQYHQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-(trifluoromethyl)benzyl alcohol

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